Sodium 2,2,2-trifluoroethanolate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

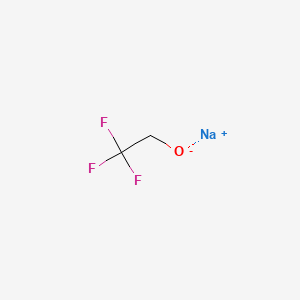

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,2,2-trifluoroethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F3O.Na/c3-2(4,5)1-6;/h1H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGMXYUAWZYTFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F3NaO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059960 | |

| Record name | Ethanol, 2,2,2-trifluoro-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420-87-1 | |

| Record name | Ethanol, 2,2,2-trifluoro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2,2-trifluoro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2,2-trifluoro-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,2,2-trifluoroethanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Sodium 2,2,2-Trifluoroethanolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2,2,2-trifluoroethanolate (CF₃CH₂ONa) is a crucial reagent in modern organic synthesis, primarily utilized for the introduction of the trifluoroethoxy group into molecules. This functionalization is of significant interest in pharmaceutical and materials science due to the unique physicochemical properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and altered lipophilicity. This guide provides an in-depth overview of the synthesis, characterization, and key applications of this compound, complete with detailed experimental protocols, comprehensive data tables, and visualizations of the core chemical processes.

Introduction

This compound is the sodium salt of 2,2,2-trifluoroethanol. The electron-withdrawing nature of the trifluoromethyl group makes the parent alcohol significantly more acidic (pKa ≈ 12.4) than non-fluorinated alcohols like ethanol (pKa ≈ 15.9).[1] Consequently, this compound is a weaker base but a potent nucleophile.[1] Its primary application lies in nucleophilic substitution reactions to form trifluoroethyl ethers and esters.[1] Furthermore, it serves as a catalyst in various organic transformations, including esterifications and ring-opening polymerizations.[1]

Synthesis of this compound

The synthesis of this compound is predominantly achieved through two main routes: the direct reaction of 2,2,2-trifluoroethanol with sodium metal and the deprotonation of 2,2,2-trifluoroethanol using a strong base like sodium hydride. Both methods require anhydrous conditions to prevent the formation of sodium hydroxide.

Experimental Protocols

Method 1: Reaction with Sodium Metal

This method involves the direct reaction of 2,2,2-trifluoroethanol with sodium metal, resulting in the formation of the alkoxide and hydrogen gas.

-

Reaction: 2 CF₃CH₂OH + 2 Na → 2 CF₃CH₂ONa + H₂

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add freshly cut sodium metal (1 equivalent) under a positive pressure of nitrogen.

-

Add anhydrous dioxane via a cannula.[2]

-

From the dropping funnel, add anhydrous 2,2,2-trifluoroethanol (1 equivalent) dropwise to the sodium dispersion at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours, or until all the sodium has reacted.

-

Cool the reaction mixture to room temperature. The resulting solution or suspension of this compound can be used directly in subsequent reactions.

-

For isolation, the solvent can be removed under reduced pressure to yield the product as a white solid.

-

Method 2: Reaction with Sodium Hydride

This is often the preferred method as it avoids the use of highly reactive sodium metal and the generation of flammable hydrogen gas.

-

Reaction: CF₃CH₂OH + NaH → CF₃CH₂ONa + H₂

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil.

-

Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane washings carefully under a stream of nitrogen.

-

Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry of sodium hydride.

-

Cool the slurry to 0 °C in an ice bath.

-

Add a solution of anhydrous 2,2,2-trifluoroethanol (1 equivalent) in anhydrous THF dropwise from the dropping funnel. Control the addition rate to manage the exothermic reaction and hydrogen evolution.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

-

The resulting solution of this compound in THF can be used directly.

-

Characterization

The successful synthesis of this compound is confirmed through various spectroscopic techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 420-87-1 | [3] |

| Molecular Formula | C₂H₂F₃NaO | [4] |

| Molecular Weight | 122.02 g/mol | [5] |

| Appearance | White to off-white powder | [5] |

| Melting Point | Not available | |

| Boiling Point | 74 °C at 760 mmHg (for parent alcohol) | [3] |

| Flash Point | 29.4 °C (for parent alcohol) | [6] |

| Solubility | Soluble in polar aprotic solvents (e.g., THF, DMF) | [7] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

| Nucleus | Moiety | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

| ¹H NMR | -CH₂- | ~3.8-4.2 ppm | Quartet | ~8-10 Hz |

| ¹⁹F NMR | -CF₃ | ~ -77 ppm (relative to CFCl₃) | Triplet | ~8-10 Hz |

Note: Chemical shifts can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in the molecule. The formation of the alkoxide from the alcohol is marked by the disappearance of the broad O-H stretching band.

| Wavenumber (cm⁻¹) | Assignment |

| ~2900-3000 | C-H stretching |

| ~1250-1000 | C-F stretching (strong) |

| ~1100-1000 | C-O stretching |

Note: One source mentions absorption bands at 3200 cm⁻¹ (C-H stretching) and 3000 cm⁻¹ (C=C stretching), the latter of which may be a misinterpretation for this molecule.[5]

Mass Spectrometry (MS)

Mass spectrometry of this compound is challenging due to its low volatility. Analysis is typically performed on its more volatile parent alcohol, 2,2,2-trifluoroethanol. High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the ion.

-

Calculated Exact Mass of C₂H₂F₃O⁻: 100.0034

-

Calculated Exact Mass of [C₂H₂F₃NaO + H]⁺: 122.9928

Applications in Organic Synthesis

This compound is a versatile reagent with applications as a nucleophile and a catalyst.

Nucleophilic Substitution Reactions

The primary use of this compound is as a nucleophile to introduce the trifluoroethoxy group.

-

Synthesis of Trifluoroethyl Ethers: It reacts with alkyl halides or sulfonates to form trifluoroethyl ethers. This is particularly useful for the synthesis of molecules where direct dehydration methods are not feasible.[2]

-

Synthesis of Aryl Trifluoroethyl Ethers: It can be used in the synthesis of (2,2,2-trifluoroethoxy)benzoic acids from halobenzoic acids in the presence of a copper catalyst.[7]

Catalysis

This compound can act as a base catalyst in several reactions.

-

Esterification: It catalyzes the esterification of carboxylic acids with alcohols by deprotonating the alcohol, thereby increasing its nucleophilicity.[1]

Visualizing the Chemistry

Synthesis Workflows

Characterization Workflow

Role in Organic Reactions

Safety and Handling

This compound is a hygroscopic and moisture-sensitive solid.[5] It should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition. It is corrosive and can cause burns upon contact with skin or eyes. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. The parent alcohol, 2,2,2-trifluoroethanol, is flammable.[6]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the incorporation of the trifluoroethoxy moiety. The synthetic methods are straightforward, though they require careful handling of moisture-sensitive and reactive materials. Its characterization is well-established using standard spectroscopic techniques. For researchers in drug development and materials science, a thorough understanding of the synthesis and reactivity of this compound is essential for the design and preparation of novel fluorinated molecules.

References

- 1. This compound | 420-87-1 | Benchchem [benchchem.com]

- 2. US3363006A - Bis(2,2,2-trifluoroethyl)ether and method of preparation - Google Patents [patents.google.com]

- 3. This compound|lookchem [lookchem.com]

- 4. Ethanol, 2,2,2-trifluoro-, sodium salt (1:1) | C2H2F3NaO | CID 23677971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to Sodium 2,2,2-trifluoroethanolate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2,2,2-trifluoroethanolate (CF₃CH₂ONa) is the sodium salt of 2,2,2-trifluoroethanol. It is a white to off-white, hygroscopic solid that serves as a potent nucleophile and a strong base in organic synthesis.[1] The introduction of the trifluoroethoxy group (-OCH₂CF₃) into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and biological activity. This makes this compound a valuable reagent in the development of pharmaceuticals, agrochemicals, and advanced materials.[2] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of this compound.

Physical and Chemical Properties

The properties of this compound are summarized in the tables below. It is important to distinguish between the properties of the sodium salt and its parent alcohol, 2,2,2-trifluoroethanol, as the latter is often reported in literature and can be a source of confusion.

General and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₂H₂F₃NaO | [3] |

| Molecular Weight | 122.02 g/mol | [2] |

| CAS Number | 420-87-1 | [2] |

| Appearance | White to off-white hygroscopic solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | Not applicable (decomposes) | |

| Solubility | Enhanced solubility in fluorinated solvents.[2] Qualitative solubility in other solvents is not well-documented. |

Note: The boiling point (74 °C at 760 mmHg) and flash point (29.4 °C) frequently cited are for the parent alcohol, 2,2,2-trifluoroethanol, not the sodium salt.[3]

Chemical and Spectroscopic Properties

| Property | Value | Reference |

| pKa of parent alcohol (2,2,2-trifluoroethanol) | ~12.4 | [2] |

| Basicity | Strong base | [1] |

| Nucleophilicity | Potent nucleophile | [2] |

| ¹H NMR (expected for -CH₂- in the salt) | Quartet, shift dependent on solvent | |

| ¹⁹F NMR (for -CF₃ in the salt) | Singlet (proton decoupled) or quartet (proton coupled) at approximately -75 ppm | |

| FTIR (C-H stretching) | ~3200 cm⁻¹ |

Synthesis of this compound

This compound is typically prepared by the deprotonation of 2,2,2-trifluoroethanol. Two common methods are the reaction with sodium metal and the use of a strong base such as sodium hydride.[2] The latter is often preferred for its convenience and safety.

Synthesis Workflow

The general workflow for the synthesis of this compound using sodium hydride is depicted below.

Detailed Experimental Protocol (Sodium Hydride Method)

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2,2,2-Trifluoroethanol (anhydrous)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas (inert atmosphere)

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Septa and needles

Procedure:

-

Preparation: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet is flushed with an inert gas (argon or nitrogen).

-

Addition of Sodium Hydride: Sodium hydride (1.0 equivalent) is carefully weighed and transferred to the flask. Anhydrous THF is added to create a suspension.

-

Cooling: The flask is cooled to 0 °C in an ice bath.

-

Addition of 2,2,2-Trifluoroethanol: Anhydrous 2,2,2-trifluoroethanol (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of sodium hydride via the dropping funnel. The addition should be slow to control the exothermic reaction and the evolution of hydrogen gas.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until the evolution of hydrogen gas ceases.

-

Isolation: The resulting solution/suspension of this compound in THF can be used directly in subsequent reactions. To isolate the solid product, the solvent is removed under reduced pressure, and the resulting solid is dried under high vacuum.

Safety Precautions:

-

Sodium hydride is a flammable solid and reacts violently with water. All manipulations should be carried out under an inert atmosphere in a fume hood.

-

2,2,2-Trifluoroethanol is toxic and an irritant. Avoid inhalation and contact with skin and eyes.

-

The reaction generates flammable hydrogen gas. Ensure proper ventilation and avoid sources of ignition.

Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 2,2,2-trifluoroethoxy group.

Nucleophilic Substitution Reactions

As a potent nucleophile, this compound readily participates in Sₙ2 reactions with various electrophiles, most notably in the Williamson ether synthesis.[2]

In this reaction, the trifluoroethanolate anion attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide leaving group to form a trifluoroethyl ether. This reaction is highly efficient for primary alkyl halides.

Base-Mediated Reactions

Due to its strong basicity, this compound can be used to deprotonate a variety of acidic protons, initiating a range of chemical transformations. The reduced basicity compared to non-fluorinated alkoxides can be advantageous in minimizing side reactions.[2]

Safety and Handling

-

Corrosive: As a strong base, this compound is corrosive and can cause severe skin and eye damage.

-

Hygroscopic: The compound readily absorbs moisture from the air and should be stored under an inert atmosphere in a tightly sealed container.[1]

-

Flammability: While the solid itself is not highly flammable, its reaction with water or protic solvents can be highly exothermic and may ignite flammable solvents.

-

Toxicity: The toxicity of the sodium salt has not been extensively studied, but it is expected to be harmful if ingested or inhaled, similar to its parent alcohol.

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Work in a well-ventilated fume hood.

Conclusion

This compound is a key reagent for the introduction of the trifluoroethoxy moiety in organic synthesis. Its strong basicity and nucleophilicity make it a versatile tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and safe utilization in the laboratory. Further research into its physical properties, such as melting point and solubility in common organic solvents, would be beneficial to the scientific community.

References

Sodium 2,2,2-trifluoroethanolate: A Technical Guide to Its Properties and Safe Handling

Introduction

Sodium 2,2,2-trifluoroethanolate, a fluorinated alkoxide, is a significant reagent in modern organic synthesis.[1] It serves as a potent nucleophile and a strong base, primarily utilized for introducing the 2,2,2-trifluoroethoxy group into molecules.[2] This modification is a key strategy in the development of pharmaceuticals and advanced materials, as the trifluoroethoxy group can substantially alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This guide provides an in-depth overview of its chemical properties, safety data, and handling protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is the sodium salt of 2,2,2-trifluoroethanol.[2] The presence of the three highly electronegative fluorine atoms has a profound electron-withdrawing effect, which influences its basicity and reactivity.[2] It is typically a white to off-white solid that is hygroscopic and sensitive to moisture.[1]

| Property | Value | Source |

| CAS Number | 420-87-1 | [2][3][4] |

| Molecular Formula | C₂H₂F₃NaO | [1][5] |

| Molecular Weight | 122.02 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Boiling Point | 74°C at 760 mmHg | [3][4] |

| Flash Point | 29.4°C | [3][4] |

| InChI Key | MSGMXYUAWZYTFC-UHFFFAOYSA-N | [2] |

Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling. The following table summarizes its GHS classification. It is important to note that while this data is for the sodium salt, much of the detailed toxicological data available is for the parent alcohol, 2,2,2-trifluoroethanol.

GHS Hazard Classification [5]

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor |

| Acute toxicity, dermal | Category 4 | H312: Harmful in contact with skin |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |

| Acute toxicity, inhalation | Category 4 | H332: Harmful if inhaled |

| Reproductive toxicity | Category 1 | H360: May damage fertility or the unborn child |

Toxicological Data (for 2,2,2-Trifluoroethanol)

| Test | Species | Value |

| Oral LD50 | Rat | 240 mg/kg |

| Dermal LD50 | Rat | 1680 mg/kg |

| Inhalation LC50 | Mouse | 499.4 ppm (4 hours) |

Source:[6]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the deprotonation of 2,2,2-trifluoroethanol with a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like tetrahydrofuran (THF).[2]

Materials:

-

2,2,2-trifluoroethanol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Ice bath

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a connection to an inert gas line.

-

Under a positive pressure of nitrogen or argon, charge the flask with a suspension of sodium hydride in anhydrous THF.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add 2,2,2-trifluoroethanol dropwise from the dropping funnel to the stirred suspension. The addition should be controlled to manage the exothermic reaction and the evolution of hydrogen gas.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until the evolution of gas has ceased.

-

The resulting mixture contains this compound in THF and can be used directly for subsequent reactions.

Diagrams and Workflows

Safe Handling and Use Protocol

The following diagram outlines the necessary workflow for the safe handling and use of this compound in a laboratory setting.

Safe handling workflow for this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | 420-87-1 | Benchchem [benchchem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Ethanol, 2,2,2-trifluoro-, sodium salt (1:1) | C2H2F3NaO | CID 23677971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

Delving into the Solubility of Sodium 2,2,2-trifluoroethanolate: A Technical Guide for Researchers

For immediate release:

This technical guide provides a comprehensive overview of the solubility characteristics of sodium 2,2,2-trifluoroethanolate in various organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols for solubility determination and offers a framework for data presentation and analysis.

Introduction

This compound (CF₃CH₂ONa) is a specialty alkoxide that serves as a crucial reagent and catalyst in organic synthesis. Its utility in introducing the trifluoroethoxy group into molecules makes it a valuable tool in the development of pharmaceuticals and advanced materials. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, improving yields, and ensuring process safety. This guide details methodologies for quantifying the solubility of this compound and provides a structure for reporting these critical physicochemical data.

Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, it is generally understood that its solubility is enhanced in fluorinated solvents. To facilitate standardized data reporting, the following table is provided as a template for researchers to populate with their experimentally determined solubility values.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Dielectric Constant (at 20°C) | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) |

| Tetrahydrofuran (THF) | 7.6 | [Data to be determined] | [Data to be determined] |

| Acetonitrile | 37.5 | [Data to be determined] | [Data to be determined] |

| Dimethylformamide (DMF) | 36.7 | [Data to be determined] | [Data to be determined] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | [Data to be determined] | [Data to be determined] |

| Methanol | 32.7 | [Data to be determined] | [Data to be determined] |

| Ethanol | 24.5 | [Data to be determined] | [Data to be determined] |

| Dichloromethane | 9.1 | [Data to be determined] | [Data to be determined] |

| 2,2,2-Trifluoroethanol | 8.5 | [Data to be determined] | [Data to be determined] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental design and execution. The following protocols provide detailed methodologies for quantifying the solubility of this compound.

Synthesis and Characterization of this compound

Prior to solubility measurements, it is crucial to ensure the purity of the this compound. A common method for its synthesis is the reaction of 2,2,2-trifluoroethanol with a strong base like sodium hydride in an anhydrous aprotic solvent, such as THF.

Experimental Workflow for Synthesis and Characterization

Caption: Synthesis and characterization workflow.

-

¹H NMR: To confirm the formation of the alkoxide.

-

¹⁹F NMR: To verify the integrity of the trifluoromethyl group.[1]

-

FTIR Spectroscopy: To observe the disappearance of the O-H stretch of the alcohol and the appearance of characteristic C-O and C-F stretches of the alkoxide.

Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid.[2][3][4]

Experimental Workflow for Gravimetric Solubility Determination

Caption: Gravimetric solubility determination workflow.

Detailed Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of finely powdered this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached. The presence of undissolved solid is essential.[2]

-

-

Sample Collection and Analysis:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter to avoid precipitation or further dissolution.

-

Transfer the aliquot to a pre-weighed, dry container.

-

Weigh the container with the solution to determine the mass of the solution.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Dry the remaining solid residue to a constant weight in a vacuum oven at an appropriate temperature.

-

Weigh the container with the dry solid.

-

-

Calculation of Solubility:

-

Mass of dissolved solid: (Mass of container + dry solid) - (Mass of empty container)

-

Mass of solvent: (Mass of container + solution) - (Mass of container + dry solid)

-

Solubility ( g/100 g solvent): (Mass of dissolved solid / Mass of solvent) x 100

-

Alternative Methods for Concentration Determination

If this compound exhibits a suitable chromophore, UV-Vis spectroscopy can be a rapid method for determining its concentration in a saturated solution.[5]

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method.

-

Withdraw a filtered aliquot of the supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

-

The concentration of the alkoxide in a saturated solution can be determined by titration with a standardized acid.

-

Titration Procedure:

-

Withdraw a known volume of the filtered saturated solution.

-

Add a suitable indicator (e.g., phenolphthalein).

-

Titrate with a standardized solution of a strong acid (e.g., HCl) until the endpoint is reached.

-

-

Calculation:

-

Use the volume and concentration of the acid titrant to calculate the moles of acid consumed.

-

Based on the 1:1 stoichiometry of the acid-base reaction, determine the moles of this compound in the aliquot.

-

Calculate the concentration of the saturated solution.

-

Logical Relationships in Solubility Determination

The overall process of determining and reporting the solubility of this compound involves a series of interconnected steps.

Logical Flow of Solubility Determination

Caption: Logical flow of solubility determination.

Conclusion

This technical guide provides a framework for the systematic determination and reporting of the solubility of this compound in organic solvents. By following the detailed experimental protocols and utilizing the provided data presentation structure, researchers can generate high-quality, comparable solubility data. This information is critical for the effective application of this important reagent in synthetic chemistry and materials science, ultimately contributing to advancements in drug discovery and development.

References

A Technical Guide to the Spectroscopic Characterization of Sodium 2,2,2-trifluoroethanolate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for sodium 2,2,2-trifluoroethanolate (CF₃CH₂ONa). It includes a summary of key spectral data, detailed experimental protocols for data acquisition, and logical diagrams to illustrate relevant chemical processes and workflows. This document is intended to serve as a comprehensive resource for researchers utilizing this important fluorinated reagent.

Introduction

This compound is the sodium salt of 2,2,2-trifluoroethanol. It is a strong base and a potent nucleophile widely used in organic synthesis.[1] Its utility lies in its ability to introduce the 2,2,2-trifluoroethoxy group into various molecules, a modification that can significantly alter a compound's lipophilicity, metabolic stability, and biological activity.[1] Accurate characterization of this reagent is paramount for its effective use, and spectroscopic techniques such as NMR and IR are indispensable for confirming its identity, purity, and reactivity.[1]

The presence of the trifluoromethyl (-CF₃) group provides a unique spectroscopic handle, making ¹⁹F NMR an exceptionally powerful tool for its analysis.[1] Concurrently, ¹H NMR, ¹³C NMR, and IR spectroscopy provide complementary structural information.

Spectroscopic Data

The following tables summarize the characteristic NMR and IR spectroscopic data for this compound. Data for the parent alcohol, 2,2,2-trifluoroethanol, is included for comparison, as the formation of the alkoxide is often monitored by observing the shifts relative to the starting material.[1]

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Moiety | Typical Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Notes |

| ¹H | -CH₂- | Varies with solvent[1] | Quartet (q) | ³J(H,F) ≈ 8-9 Hz | The chemical shift of the methylene protons is sensitive to the solvent and the formation of the alkoxide from the parent alcohol.[1] |

| ¹³C | -CH₂- | ~61 ppm (quartet) | Quartet (q) | ²J(C,F) ≈ 35 Hz | Data inferred from the parent alcohol, 2,2,2-trifluoroethanol. |

| ¹³C | -CF₃ | ~124 ppm (quartet) | Quartet (q) | ¹J(C,F) ≈ 277 Hz | Data inferred from the parent alcohol, 2,2,2-trifluoroethanol. |

| ¹⁹F | -CF₃ | ~ -75 ppm[1] | Quartet (q) or Singlet (s) | ³J(F,H) ≈ 8-9 Hz | The signal appears as a quartet in a proton-coupled spectrum and a singlet in a proton-decoupled spectrum.[1] The chemical shift is sensitive to the electronic environment.[1] |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Absorption Range (cm⁻¹) | Notes |

| O-H Stretch (Alcohol) | 3200–3600 | This broad band, characteristic of the parent alcohol, disappears upon formation of the sodium salt.[1] |

| C-H Stretch | ~2900–3000 | C-H stretching vibrations of the methylene group. |

| C-O Stretch (Alkoxide) | ~1050-1150 | Appearance of a strong band in this region confirms the formation of the alkoxide. |

| C-F Stretch | ~1100–1300 | Strong absorptions characteristic of the C-F bonds in the trifluoromethyl group. |

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of this compound. Specific parameters may need to be optimized based on the available instrumentation.

3.1 NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. Note that the compound is hygroscopic and should be handled under an inert atmosphere to prevent hydrolysis.[2]

-

For quantitative ¹⁹F NMR, a known amount of an internal standard, such as sodium trifluoroacetate (CF₃COONa, δ ≈ -75.4 ppm), can be added.[3]

-

-

Instrumentation:

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the relatively long relaxation times of quaternary carbons and carbons bonded to fluorine, a sufficient relaxation delay (e.g., 2-5 seconds) should be used.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. Both proton-coupled and proton-decoupled spectra can be informative.[1] The large spectral width of ¹⁹F NMR should be considered when setting acquisition parameters.

-

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid powder directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet. This method requires rigorous exclusion of moisture.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Visualization of Processes

Diagram 1: Synthesis of this compound

This diagram illustrates the deprotonation of 2,2,2-trifluoroethanol using a strong base like sodium hydride (NaH) to form the desired sodium salt.

References

In-Depth Technical Guide: Hygroscopic Nature and Stability of Sodium 2,2,2-Trifluoroethanolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2,2,2-trifluoroethanolate (Na-TFE) is a specialty alkoxide that is increasingly utilized in organic synthesis and pharmaceutical development due to the unique properties conferred by the trifluoroethoxy moiety. However, its efficacy and reliability are intrinsically linked to its physical and chemical stability, particularly its pronounced hygroscopic and moisture-sensitive nature. This technical guide provides a comprehensive overview of the hygroscopicity and stability of Na-TFE, offering detailed experimental protocols for its characterization and best practices for its handling and storage. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals to ensure the consistent performance and quality of this important reagent.

Introduction

This compound, with the chemical formula CF₃CH₂ONa, is a white to off-white solid that serves as a potent nucleophile and a strong base in a variety of chemical transformations. Its utility in introducing the trifluoroethoxy group into molecular scaffolds is of particular interest in medicinal chemistry, as this functional group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

Despite its synthetic advantages, Na-TFE is highly susceptible to degradation by atmospheric moisture. This hygroscopic nature presents significant challenges in its handling, storage, and application, as inadvertent exposure to water can lead to hydrolysis, compromising its reactivity and purity. A thorough understanding of its hygroscopic behavior and stability profile is therefore paramount for its effective use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₂H₂F₃NaO |

| Molecular Weight | 122.02 g/mol |

| Appearance | White to off-white powder |

| Boiling Point | Approximately 74°C at 760 mmHg |

| Hygroscopicity | Highly hygroscopic |

| Moisture Sensitivity | Reacts with water |

Hygroscopic Nature

The hygroscopicity of a substance describes its ability to attract and hold water molecules from the surrounding environment. Na-TFE is classified as a highly hygroscopic material, readily absorbing atmospheric moisture. This behavior is primarily attributed to the high affinity of the sodium cation and the alkoxide anion for water molecules.

Mechanism of Water Absorption and Hydrolysis

The interaction of Na-TFE with water is not a benign absorption but a chemical reaction leading to its degradation. The primary degradation pathway is hydrolysis, where the trifluoroethanolate anion is protonated by water to form 2,2,2-trifluoroethanol and sodium hydroxide.

Reaction: CF₃CH₂ONa + H₂O → CF₃CH₂OH + NaOH

This reaction is effectively irreversible under standard conditions and leads to a loss of the desired reactive species. The presence of the degradation products can also interfere with subsequent chemical reactions and complicate product purification.

Quantitative Assessment of Hygroscopicity

To quantify the hygroscopic nature of Na-TFE, several analytical techniques can be employed. The data obtained from these methods are crucial for determining appropriate handling and storage conditions.

Dynamic Vapor Sorption is a gravimetric technique that measures the mass of a sample as it is exposed to a controlled relative humidity (RH) at a constant temperature. The resulting data is used to generate a moisture sorption isotherm, which illustrates the equilibrium water content of the material as a function of RH.

Table 1: Illustrative Moisture Sorption Isotherm Data for a Highly Hygroscopic Compound

| Relative Humidity (%) | Water Uptake (% w/w) |

| 10 | 0.5 |

| 20 | 1.2 |

| 30 | 2.5 |

| 40 | 4.0 |

| 50 | 6.5 |

| 60 | 9.8 |

| 70 | 14.2 |

| 80 | 20.5 |

| 90 | >30 (deliquescence) |

Note: This is an illustrative example. Actual values for Na-TFE would need to be determined experimentally.

Based on its water uptake, a substance can be classified according to pharmacopeial standards. The European Pharmacopoeia provides a widely accepted classification system.[1][2]

Table 2: European Pharmacopoeia Hygroscopicity Classification

| Classification | Water Uptake (% w/w) at 25°C/80% RH |

| Non-hygroscopic | < 0.12 |

| Slightly hygroscopic | ≥ 0.2 and < 2 |

| Hygroscopic | ≥ 2 and < 15 |

| Very hygroscopic | ≥ 15 |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Given its known reactivity with water, Na-TFE is expected to be classified as very hygroscopic to deliquescent .

Stability Profile

The stability of Na-TFE is intrinsically linked to its protection from moisture. Beyond hydrolysis, thermal degradation is another potential concern, especially under elevated temperatures that might be encountered during transport or storage.

Effect of Temperature and Humidity

The rate of hydrolysis of Na-TFE is expected to increase with both temperature and relative humidity. To systematically evaluate its stability, accelerated stability testing is recommended.[3][4] This involves exposing the material to controlled, elevated temperature and humidity conditions and monitoring its degradation over time.

Table 3: Recommended Conditions for Accelerated Stability Testing

| Condition | Temperature (°C) | Relative Humidity (%) | Duration |

| Accelerated | 40 ± 2 | 75 ± 5 | 6 months |

| Intermediate | 30 ± 2 | 65 ± 5 | 6 months |

| Long-term | 25 ± 2 | 60 ± 5 | 12 months or longer |

Source: Adapted from ICH Q1A(R2) guidelines.

Thermal Stability

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to determine the thermal stability of Na-TFE. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions and decomposition events. For sodium alkoxides, decomposition typically occurs at elevated temperatures, yielding various hydrocarbon gases and a residue of sodium carbonate, sodium hydroxide, and carbon.[5]

Table 4: Illustrative Thermal Decomposition Data for a Sodium Alkoxide

| Parameter | Value |

| Onset of Decomposition (TGA) | > 250 °C (in inert atmosphere) |

| Major Decomposition Products | Hydrocarbon gases, Sodium Carbonate, Sodium Hydroxide |

Note: This is an illustrative example. Actual values for Na-TFE would need to be determined experimentally.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the hygroscopic nature and stability of this compound.

Protocol for Dynamic Vapor Sorption (DVS) Analysis

Objective: To determine the moisture sorption isotherm of Na-TFE.

Apparatus: Dynamic Vapor Sorption Analyzer.

Procedure:

-

Place a precisely weighed sample (5-15 mg) of Na-TFE into the DVS instrument sample pan.

-

Dry the sample in situ by exposing it to 0% RH at 25°C until a stable weight is achieved.

-

Increase the relative humidity in a stepwise manner (e.g., 10% increments from 0% to 90% RH).

-

At each RH step, allow the sample to equilibrate until the rate of weight change is below a defined threshold (e.g., 0.002% per minute).

-

After reaching the maximum RH, decrease the humidity in a similar stepwise manner to obtain the desorption isotherm.

-

Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms.

Protocol for Karl Fischer Titration (Coulometric)

Objective: To determine the water content of a sample of Na-TFE.

Apparatus: Coulometric Karl Fischer Titrator.

Procedure:

-

Standardize the Karl Fischer reagent with a certified water standard.

-

In a glove box or under an inert atmosphere, accurately weigh a sample of Na-TFE (e.g., 50-100 mg).

-

Quickly transfer the sample to the titration vessel containing a suitable anhydrous solvent (e.g., a mixture of methanol and a solubilizer if necessary).

-

Initiate the titration. The instrument will electrochemically generate iodine, which reacts with the water in the sample.

-

The endpoint is detected when all the water has been consumed.

-

The instrument will calculate the water content based on the total charge passed.

Protocol for Accelerated Stability Study

Objective: To evaluate the stability of Na-TFE under elevated temperature and humidity.

Apparatus: Stability chambers, analytical balance, HPLC or GC for purity analysis, Karl Fischer titrator.

Procedure:

-

Package samples of Na-TFE in the intended container-closure system.

-

Place the packaged samples in stability chambers set to the desired conditions (e.g., 40°C/75% RH).

-

At specified time points (e.g., 0, 1, 3, and 6 months), remove samples from the chambers.

-

Allow the samples to equilibrate to ambient conditions in a desiccator.

-

Perform a comprehensive analysis of the samples, including:

-

Appearance (visual inspection)

-

Water content (Karl Fischer titration)

-

Purity and degradation products (using a validated stability-indicating HPLC or GC method)

-

Visualization of Workflows and Relationships

Experimental Workflow for Hygroscopicity Assessment

References

An In-Depth Technical Guide to the Mechanism of Sodium 2,2,2-Trifluoroethanolate Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2,2,2-trifluoroethanolate, the sodium salt of 2,2,2-trifluoroethanol, is a crucial reagent in modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] Its primary utility lies in its role as a potent nucleophile for the introduction of the 2,2,2-trifluoroethoxy (-OCH₂CF₃) group into molecules. This moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This technical guide provides a comprehensive overview of the mechanisms and experimental protocols for the formation of this compound, supported by quantitative data and detailed methodologies.

The formation of this compound is predominantly achieved through two principal synthetic routes: the direct reaction of 2,2,2-trifluoroethanol with sodium metal and the deprotonation of 2,2,2-trifluoroethanol using a strong base, most commonly sodium hydride.[1] The choice of method often depends on factors such as scale, safety considerations, and the desired purity of the final product.

Physicochemical Properties

A thorough understanding of the physicochemical properties of both the reactant, 2,2,2-trifluoroethanol, and the product, this compound, is essential for optimizing the synthesis.

| Property | 2,2,2-Trifluoroethanol | This compound |

| Molecular Formula | C₂H₃F₃O | C₂H₂F₃NaO |

| Molecular Weight | 100.04 g/mol | 122.02 g/mol [2] |

| Appearance | Colorless liquid | White to off-white powder[2] |

| Boiling Point | 74°C at 760 mmHg[3] | Not applicable (solid) |

| pKa of Parent Alcohol | ~12.4 | Not applicable |

| Key Characteristics | Stronger acid than non-fluorinated alcohols due to the electron-withdrawing trifluoromethyl group.[1] | Strong base and potent nucleophile.[2] Hygroscopic and moisture-sensitive.[2] |

Reaction Mechanisms and Stoichiometry

The formation of this compound involves a straightforward acid-base reaction where the acidic proton of the hydroxyl group in 2,2,2-trifluoroethanol is abstracted by a strong base.

Method 1: Reaction with Sodium Metal

This classic method involves the direct reaction of metallic sodium with 2,2,2-trifluoroethanol. The reaction proceeds via a single displacement reaction, where sodium donates an electron to the alcohol, leading to the formation of the alkoxide and hydrogen gas.

Overall Reaction: 2 CF₃CH₂OH + 2 Na → 2 CF₃CH₂ONa + H₂(g)

The evolution of flammable hydrogen gas is a significant safety consideration for this method, especially on a large scale.

Method 2: Reaction with Sodium Hydride

A widely used and often preferred alternative involves the use of sodium hydride (NaH) as the base.[1] Sodium hydride is a powerful, non-nucleophilic base that readily deprotonates the alcohol.

Overall Reaction: CF₃CH₂OH + NaH → CF₃CH₂ONa + H₂(g)

This method also produces hydrogen gas, but the reaction is often easier to control than with sodium metal. The use of sodium hydride in a suitable aprotic solvent is common in organic synthesis.[1][4]

Experimental Protocols

Successful synthesis of this compound requires stringent anhydrous conditions to prevent the formation of sodium hydroxide, which can compete as a weaker base in subsequent reactions.[1]

General Anhydrous Reaction Conditions

-

Glassware: All glassware should be thoroughly oven-dried at a high temperature and cooled under an inert atmosphere (e.g., argon or nitrogen).[1]

-

Solvents: Anhydrous solvents are critical. Tetrahydrofuran (THF) is a commonly used solvent and is typically dried by distillation from a drying agent like sodium-benzophenone ketyl immediately before use.[1]

-

Reagents: 2,2,2-Trifluoroethanol must be thoroughly dried before use.[1]

-

Atmosphere: All manipulations should be carried out under an inert atmosphere of argon or nitrogen, using techniques such as a Schlenk line or a glovebox.[1]

Protocol 1: Synthesis using Sodium Hydride

This protocol is adapted from general procedures for the formation of alkoxides using sodium hydride.[1]

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous 2,2,2-trifluoroethanol

-

Anhydrous tetrahydrofuran (THF)

-

An inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a bubbler (to monitor gas evolution), add the required amount of sodium hydride dispersion.

-

Wash the sodium hydride with anhydrous hexane or pentane to remove the mineral oil. Carefully decant the solvent under an inert atmosphere. Repeat this washing step two more times.

-

Add anhydrous THF to the flask to create a slurry of sodium hydride.

-

Cool the slurry to 0°C using an ice bath.

-

Slowly add anhydrous 2,2,2-trifluoroethanol dropwise from the dropping funnel to the stirred slurry. The addition should be controlled to manage the exothermic reaction and the rate of hydrogen gas evolution.[1]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until the evolution of hydrogen gas ceases.

-

The resulting solution or suspension of this compound in THF can be used directly in subsequent reactions or the solvent can be removed under reduced pressure to yield the solid product.

Protocol 2: Synthesis using Sodium Metal

This protocol is based on the general reaction of alcohols with sodium metal.

Materials:

-

Sodium metal, stored under mineral oil

-

Anhydrous 2,2,2-trifluoroethanol

-

Anhydrous solvent (e.g., heptane or THF)

-

An inert gas (Argon or Nitrogen)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser connected to a bubbler, and a dropping funnel under an inert atmosphere.

-

Cut the required amount of sodium metal into small pieces under mineral oil, then briefly wash with an anhydrous solvent (e.g., hexane) to remove the oil, and quickly transfer to the reaction flask containing anhydrous solvent.

-

Slowly add anhydrous 2,2,2-trifluoroethanol to the stirred suspension of sodium metal. The reaction can be vigorous, and the rate of addition should be carefully controlled.

-

The reaction mixture may require gentle heating to initiate or complete the reaction.

-

Stir the mixture until all the sodium metal has reacted and the evolution of hydrogen gas has stopped.

-

The product can be isolated by filtering the solution (if a solid is formed) and removing the solvent under vacuum.[1]

Quantitative Data

| Parameter | Method 1: Sodium Metal | Method 2: Sodium Hydride |

| Typical Solvent | Heptane, THF | Tetrahydrofuran (THF)[1] |

| Reaction Temperature | Room temperature to reflux | 0°C to room temperature[1] |

| Reaction Time | Variable, depends on scale and temperature | Typically 1-3 hours |

| Reported Yield | Generally high, but specific quantitative data for this alkoxide is sparse in the reviewed literature. | Often quantitative under optimal conditions. |

| Key Considerations | Vigorous reaction, handling of reactive sodium metal. | Requires careful handling of pyrophoric sodium hydride and removal of mineral oil. Safer on a larger scale than sodium metal. |

Characterization Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of this compound.

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H NMR | ~3.8-4.0 ppm (in DMSO-d₆) | Quartet | ~9 Hz | -CH₂- |

| ¹⁹F NMR | ~ -75 ppm (referenced to CFCl₃) | Triplet | ~9 Hz | -CF₃ |

Note: Chemical shifts can vary depending on the solvent and concentration. The ¹H NMR spectrum shows a quartet for the methylene protons due to coupling with the three adjacent fluorine atoms. The ¹⁹F NMR spectrum displays a triplet for the trifluoromethyl group due to coupling with the two adjacent methylene protons.

Visualizations

Reaction Mechanism Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Synthetic Methods

This diagram illustrates the relationship between the starting material and the two primary synthetic routes.

Caption: Synthetic pathways to this compound.

Conclusion

The formation of this compound is a fundamental transformation in organic chemistry, enabling the introduction of the valuable trifluoroethoxy group. The choice between using sodium metal and sodium hydride depends on the specific requirements of the synthesis, with the sodium hydride method generally offering better control and safety for laboratory-scale preparations. Adherence to strict anhydrous conditions is paramount for achieving high yields and purity of the desired alkoxide. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis.

References

The Role of Electron-Withdrawing Groups in the Basicity of Trifluoroethanolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical principles governing the basicity of the trifluoroethanolate anion, with a focus on the role of electron-withdrawing groups. Understanding these principles is crucial for professionals in drug development and chemical synthesis, where the nucleophilicity and basicity of reagents are paramount.

Introduction: Acidity of Alcohols and Basicity of Alkoxides

Alcohols are generally weak Brønsted acids, dissociating in solution to form a proton (H⁺) and an alkoxide anion (RO⁻). The strength of an alcohol as an acid is quantified by its pKa value; a lower pKa indicates a stronger acid. Consequently, the conjugate base of a stronger acid is weaker. The basicity of an alkoxide, therefore, is inversely related to the acidity of its parent alcohol. For instance, ethanol (CH₃CH₂OH) is a very weak acid, making its conjugate base, ethoxide (CH₃CH₂O⁻), a strong base.

2,2,2-Trifluoroethanol (TFE), with the chemical formula CF₃CH₂OH, presents a significant deviation from the properties of simple aliphatic alcohols like ethanol.[1][2] Its conjugate base, 2,2,2-trifluoroethanolate (CF₃CH₂O⁻), is considerably weaker than ethoxide. This marked difference is attributable to the powerful electronic effects exerted by the trifluoromethyl group.

The Inductive Effect of the Trifluoromethyl Group

The core reason for the increased acidity of 2,2,2-trifluoroethanol lies in the inductive effect . The three fluorine atoms on the terminal carbon are highly electronegative. This creates a strong dipole, with the fluorine atoms pulling electron density away from the carbon atom to which they are attached.[3] This electron-withdrawing effect is propagated through the carbon-carbon sigma bond to the adjacent carbon and, subsequently, to the oxygen atom.

This polarization reduces the electron density around the oxygen atom of the hydroxyl group. The O-H bond becomes more polarized and is consequently weakened, facilitating the release of the proton (H⁺).

The primary consequence of this inductive electron withdrawal is the stabilization of the resulting conjugate base, the trifluoroethanolate anion. After the proton is released, a negative charge is localized on the oxygen atom. The potent electron-withdrawing trifluoromethyl group helps to delocalize or disperse this negative charge across the molecule.[3] By pulling electron density away from the negatively charged oxygen, the trifluoromethyl group effectively stabilizes the anion.

A fundamental principle of acid-base chemistry states that any factor stabilizing the conjugate base will increase the acidity of the parent acid.[3] Since the trifluoroethanolate anion is significantly more stable than the ethoxide anion, 2,2,2-trifluoroethanol is a much stronger acid than ethanol, and therefore, trifluoroethanolate is a much weaker base.

The following diagram illustrates this logical relationship.

Quantitative Analysis of Substituent Effects

The impact of electron-withdrawing groups on the acidity of ethanol derivatives is clearly demonstrated by comparing their pKa values. A lower pKa value signifies a stronger acid and, consequently, a weaker conjugate base. The table below summarizes the pKa values for ethanol and several of its halogenated analogs.

| Compound Name | Chemical Formula | Substituent(s) | pKa (in water at 25°C) |

| Ethanol | CH₃CH₂OH | None | ~16.0 |

| 2-Chloroethanol | ClCH₂CH₂OH | -Cl | 14.3 |

| 2,2,2-Trichloroethanol | Cl₃CCH₂OH | -Cl, -Cl, -Cl | 12.24[4][5][6][7] |

| 2,2,2-Trifluoroethanol | F₃CCH₂OH | -F, -F, -F | 12.4 [1] |

Note: pKa values can vary slightly between sources due to different experimental conditions.

The data clearly shows a dramatic increase in acidity (decrease in pKa) as electron-withdrawing halogens are added to the ethanol structure. The presence of three highly electronegative fluorine atoms in TFE lowers its pKa by approximately 3.6 units compared to ethanol, making it roughly 4000 times more acidic. Similarly, three chlorine atoms in 2,2,2-trichloroethanol result in a comparable increase in acidity. This trend underscores the powerful role of the inductive effect in modulating the basicity of the corresponding alkoxide.

It is also important to note the distinction between acidity in the gas phase versus in solution. In the gas phase, where solvent effects are absent, larger alkyl groups can better stabilize an anion through polarizability, reversing the acidity trend seen in solution.[1][8] However, in aqueous and other polar protic solvents, solvation effects dominate, and the inductive effect of electron-withdrawing groups is the primary determinant of acidity for these compounds.[3][8]

Experimental Protocol: pKa Determination by Potentiometric Titration

The pKa of an alcohol like 2,2,2-trifluoroethanol is typically determined experimentally using potentiometric titration. This high-precision technique involves monitoring the pH of a solution as a titrant of known concentration is added.[9]

Methodology

-

Preparation of Solutions:

-

Analyte Solution: A sample solution of the alcohol (e.g., 2,2,2-trifluoroethanol) is prepared in deionized, carbonate-free water at a known concentration, typically between 1 mM and 10 mM.

-

Titrant: A standardized solution of a strong base, commonly 0.1 M sodium hydroxide (NaOH), is prepared.

-

Ionic Strength Adjuster: A neutral salt solution, such as 0.15 M potassium chloride (KCl), is added to the analyte solution to maintain a constant ionic strength throughout the titration.

-

-

Apparatus Setup and Calibration:

-

A calibrated pH meter equipped with a combination glass electrode is used. The meter is calibrated using at least two, and preferably three, standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

The analyte solution is placed in a temperature-controlled vessel, typically on a magnetic stirrer to ensure homogeneity.

-

The titrant is delivered using a calibrated burette or an automated titrator for high precision.

-

-

Titration Procedure:

-

The initial pH of the analyte solution is recorded.

-

The titrant (NaOH) is added to the analyte solution in small, precise increments.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

This process is continued until the pH has passed well beyond the expected equivalence point, often to a pH of 12 or higher.

-

-

Data Analysis:

-

The recorded pH values are plotted against the volume of titrant added, generating a titration curve.

-

The equivalence point of the titration is identified as the point of maximum slope on the curve, which is most accurately found by plotting the first derivative of the curve (ΔpH/ΔV vs. V).

-

The pKa is determined from the pH at the half-equivalence point. According to the Henderson-Hasselbalch equation, when the concentrations of the acid and its conjugate base are equal (at 50% neutralization), the pH of the solution is equal to the pKa of the acid.

-

The following diagram outlines the general workflow for this experimental procedure.

Conclusion

The basicity of the trifluoroethanolate anion is substantially lower than that of simple alkoxides like ethoxide. This is a direct consequence of the powerful electron-withdrawing inductive effect of the trifluoromethyl (CF₃) group. By pulling electron density away from the oxygen atom, the CF₃ group stabilizes the negative charge of the conjugate base, thereby increasing the acidity of the parent alcohol, 2,2,2-trifluoroethanol. This principle is a cornerstone of physical organic chemistry and has significant practical implications in the design of pharmaceuticals and the selection of reagents and solvents for chemical synthesis. The quantitative relationship between structure and acidity can be reliably established through well-defined experimental methods such as potentiometric titration.

References

- 1. ias.ac.in [ias.ac.in]

- 2. youtube.com [youtube.com]

- 3. 2,2,2-trichloroethanol - Wikidata [wikidata.org]

- 4. 2,2,2-Trichloroethanol - Wikipedia [en.wikipedia.org]

- 5. Showing Compound 2,2,2-Trichloroethanol (FDB111662) - FooDB [foodb.ca]

- 6. Trichloroethanol | 115-20-8 [amp.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

A Technical Guide to the Discovery and History of Fluorinated Alkoxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of fluorinated alkoxides, a class of compounds that has become increasingly important in organic synthesis, materials science, and drug development. From their challenging early synthesis to their modern applications, this document details the key milestones, experimental protocols, and fundamental properties of these unique chemical entities. Particular emphasis is placed on the pioneering work that led to the first stable examples of this class, providing a foundation for their subsequent development and use.

Introduction: The Dawn of Fluorinated Alkoxides

The journey to stable fluorinated alkoxides was a significant challenge in the field of organofluorine chemistry. The high electronegativity of fluorine profoundly influences the properties of adjacent functional groups, often leading to instability. Early attempts to synthesize simple fluorinated alkoxides were largely unsuccessful, with the resulting products being highly reactive and prone to decomposition.

A pivotal breakthrough occurred in the mid-1960s with the work of M. E. Redwood and C. J. Willis. Their research demonstrated that stable, crystalline perfluoroalkoxides of alkali metals could be prepared.[1] This discovery opened the door to the systematic study and utilization of this new class of reagents.

The Seminal Discovery: Stable Alkali Metal Perfluoroalkoxides

The first truly stable, well-characterized fluorinated alkoxides were the trifluoromethoxides of the heavier alkali metals (potassium, rubidium, and cesium), reported by Redwood and Willis in 1965.[2] They found that carbonyl fluoride (COF₂) would react reversibly with the appropriate anhydrous metal fluoride in an aprotic solvent like acetonitrile to form the corresponding trifluoromethoxide.[2]

The stability of these ionic solids was attributed to the delocalization of the negative charge on the trifluoromethoxide anion (OCF₃⁻) onto the highly electronegative fluorine atoms, and the use of large, soft cations (K⁺, Rb⁺, Cs⁺) which minimized the polarization of the anion and thus reduced the tendency for decomposition back to the metal fluoride and carbonyl fluoride.[2] Attempts to prepare the lithium and sodium salts under the same conditions were unsuccessful, highlighting the crucial role of the cation size.[2]

Following their initial success, Redwood and Willis extended their methodology to the synthesis of other perfluoroalkoxides, including ethoxides, propoxides, and butoxides, by reacting perfluoroacyl fluorides or hexafluoroacetone with cesium or rubidium fluoride.[1]

Key Historical Milestones

| Year | Discovery | Key Scientist(s) | Significance |

| 1965 | First synthesis of stable, crystalline alkali metal trifluoromethoxides (K, Rb, Cs). | M. E. Redwood & C. J. Willis | Demonstrated the feasibility of creating stable fluorinated alkoxides and identified key stability factors.[2] |

| 1967 | Extension of the synthetic method to other perfluoroalkoxides (ethoxides, propoxides, etc.). | M. E. Redwood & C. J. Willis | Broadened the scope of available fluorinated alkoxides for further study and application.[1] |

Physicochemical Properties of Early Fluorinated Alkoxides

The initial studies by Redwood and Willis provided valuable insights into the properties of these novel compounds.

Thermal Stability

A key characteristic of the heavier alkali metal perfluoroalkoxides is their thermal stability at room temperature. However, upon heating, they decompose by releasing the corresponding perfluorinated carbonyl compound.

| Compound | Cation | Decomposition Temperature (°C) | Decomposition Products |

| Potassium Trifluoromethoxide | K⁺ | > 80 | KF + COF₂ |

| Rubidium Trifluoromethoxide | Rb⁺ | > 80 | RbF + COF₂ |

| Cesium Trifluoromethoxide | Cs⁺ | > 80 | CsF + COF₂ |

| Cesium Pentafluoroethoxide | Cs⁺ | ~ 50-80 | CsF + CF₃COF |

| Cesium Heptafluoro-n-propoxide | Cs⁺ | ~ 50-80 | CsF + C₂F₅COF |

| Cesium Heptafluoroisopropoxide | Cs⁺ | ~ 50-80 | CsF + (CF₃)₂CO |

Note: The decomposition temperatures are based on qualitative observations from the original literature and represent the onset of gas evolution.[1][2]

Spectroscopic Data

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy were crucial for the characterization of these new compounds.

Table of Spectroscopic Data for the Trifluoromethoxide Anion

| Spectroscopic Technique | Key Feature | Observed Value/Range | Reference |

| Infrared (IR) Spectroscopy | C-O stretching vibration | ~1260-1280 cm⁻¹ | |

| Infrared (IR) Spectroscopy | C-F stretching vibrations | ~1050-1150 cm⁻¹ (broad) | |

| ¹⁹F NMR Spectroscopy | Chemical Shift (vs. CFCl₃) | Varies with cation and solvent | [3] |

Note: Specific IR absorption bands for individual salts were not detailed in the initial publications, but the ranges are characteristic of the trifluoromethoxide anion.

Experimental Protocols for Key Syntheses

The following protocols are based on the pioneering work of Redwood and Willis and describe the synthesis of alkali metal trifluoromethoxides.

General Synthesis of Alkali Metal Trifluoromethoxides

This procedure outlines the general method for the preparation of potassium, rubidium, and cesium trifluoromethoxides.

Experimental Workflow

Caption: General workflow for the synthesis and characterization of alkali metal trifluoromethoxides.

Methodology:

-

Preparation of Reactants: Anhydrous metal fluoride (potassium, rubidium, or cesium fluoride) is placed in a Pyrex tube. The tube is evacuated.

-

Reaction: Acetonitrile is condensed into the tube, followed by carbonyl fluoride. The tube is sealed and shaken at room temperature for approximately 48 hours. Intermittent shaking is necessary to prevent the formation of a passivating layer of the product on the surface of the metal fluoride.

-

Isolation: The reaction tube is cooled, and the volatile components (unreacted carbonyl fluoride and acetonitrile) are removed under vacuum at a low temperature (below -20°C).

-

Product: The remaining solid is the crystalline alkali metal trifluoromethoxide.

-

Characterization: The product is characterized by infrared spectroscopy, X-ray powder diffraction, and by analysis of the products of its hydrolysis (metal fluoride and carbonate).

Logical Relationships in Fluorinated Alkoxide Stability

The stability of the early fluorinated alkoxides can be understood through a set of logical relationships.

Caption: Factors influencing the stability of alkali metal trifluoromethoxides.

Conclusion and Future Outlook

The discovery of stable fluorinated alkoxides by Redwood and Willis was a watershed moment in organofluorine chemistry. Their work not only provided a new class of valuable reagents but also established the fundamental principles governing their stability. This foundational research has paved the way for the development of a vast array of fluorinated alkoxides with diverse applications in modern chemistry, from the synthesis of complex pharmaceuticals to the creation of advanced materials. The principles of charge delocalization and cation-anion interactions elucidated in these early studies continue to be relevant in the design and synthesis of new and innovative fluorinated compounds.

References

Methodological & Application

Application Notes and Protocols: Trifluoromethylation in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Distinguishing Trifluoroethoxylation from Trifluoromethylation

A critical distinction must be made regarding the application of sodium 2,2,2-trifluoroethanolate (CF₃CH₂ONa) in synthetic chemistry. This reagent is a potent nucleophile primarily used for the introduction of the 2,2,2-trifluoroethoxy group (-OCH₂CF₃) , a process known as trifluoroethoxylation.[1] The trifluoroethoxy moiety is valuable in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

Conversely, trifluoromethylation is the introduction of the trifluoromethyl group (-CF₃). This is achieved using different reagents, as the trifluoroethanolate anion is not a source of a trifluoromethyl nucleophile or radical. This document will first briefly cover the primary application of this compound in trifluoroethoxylation and then provide detailed application notes and protocols for well-established trifluoromethylation reactions using alternative sodium-based reagents.

Part 1: Application of this compound in Trifluoroethoxylation

This compound serves as a key reagent for nucleophilic substitution reactions to form ethers bearing the trifluoroethoxy group.[1] Its reactivity is governed by the trifluoroethanolate anion, which acts as a strong nucleophile to attack electrophilic centers and displace a leaving group.[1] The electron-withdrawing nature of the trifluoromethyl group makes the parent alcohol, 2,2,2-trifluoroethanol, more acidic (pKa ≈ 12.4) than non-fluorinated alcohols like ethanol (pKa ≈ 15.9), which in turn makes the trifluoroethanolate a weaker base than ethoxide.[1] This reduced basicity can be advantageous in minimizing side reactions like elimination.

General Reaction Scheme: Nucleophilic Trifluoroethoxylation

The most common application is in the synthesis of aryl and alkyl trifluoroethyl ethers via nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis. Copper catalysis is often employed for the trifluoroethoxylation of less reactive aryl halides.[1]

Caption: General workflow for trifluoroethoxylation of an aryl halide.

Protocol 1: Copper-Catalyzed Trifluoroethoxylation of an Aryl Iodide

This protocol is a representative example for the synthesis of a trifluoroethoxy-substituted aromatic compound.

Materials:

-

Aryl iodide (1.0 mmol)

-

This compound (1.5 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the aryl iodide, this compound, and CuI.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with aqueous ammonia solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-